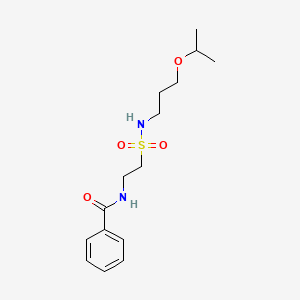

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGJYSEZOABKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the sulfonamide group: This involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.

Attachment of the isopropoxypropyl group: This step involves the alkylation of the sulfonamide with an appropriate alkyl halide.

Formation of the benzamide group: The final step involves the reaction of the intermediate with benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide has shown promise in medicinal chemistry, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme plays a crucial role in purinergic signaling, which is significant in various physiological processes and diseases.

- Cancer Research : In vitro studies have indicated that this compound can inhibit proliferation in cancer cell lines by targeting nucleotide metabolism pathways. This suggests potential applications in developing anticancer therapies .

- Inflammation Models : Animal studies demonstrated that the compound may reduce inflammation by modulating purinergic signaling through h-NTPDase inhibition. This could lead to therapeutic strategies for inflammatory diseases .

Biological Studies

The compound's interaction with specific molecular targets makes it valuable in biological research:

- Enzyme Inhibition Studies : It serves as a model compound for studying enzyme inhibition mechanisms and understanding the role of purinergic signaling in cellular processes .

- Protein Interactions : Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action and potential therapeutic effects .

Industrial Applications

Beyond its research applications, this compound is also relevant in industrial settings:

- Chemical Synthesis : It acts as a reagent in organic synthesis, facilitating the development of more complex molecules. Its unique properties make it suitable for various chemical reactions .

- Material Development : The compound's characteristics may be exploited in creating new materials or enhancing existing chemical processes, contributing to advancements in material science .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines, highlighting its potential as an anticancer agent.

- Reduction of Inflammation : In animal models, the compound showed significant efficacy in reducing markers of inflammation, suggesting its use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide with key analogs from the literature, focusing on structural features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

*Inferred from analogous sulfamoylation/amide coupling strategies in benzamide synthesis .

Substituent Effects on Reactivity and Bioactivity

- Sulfamoyl Group Variations: The target compound’s 3-isopropoxypropyl substituent introduces steric bulk and ether-based hydrophilicity, contrasting with LMM5/LMM11’s aromatic (benzyl) or aliphatic (cyclohexyl) groups. This may enhance solubility compared to purely hydrophobic analogs .

Benzamide Core Modifications :

- The N,O-bidentate directing group in enables metal coordination for catalysis, a feature absent in the target compound.

- 1,3,4-Oxadiazole rings in LMM5/LMM11 improve metabolic stability and binding to fungal thioredoxin reductase, suggesting that the target’s lack of heterocycles may limit antifungal potency .

Biological Activity

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that yield a compound characterized by a sulfamoyl functional group linked to a benzamide structure. The presence of the isopropoxypropyl group is significant for its biological activity.

Inhibition of h-NTPDases

Recent studies have demonstrated that this compound acts as a selective inhibitor of various h-NTPDase isoforms. The biological activity was evaluated using enzyme inhibition assays, which measured the half-maximal inhibitory concentration (IC50) values against different h-NTPDases.

| Compound | h-NTPDase1 IC50 (μM) | h-NTPDase2 IC50 (μM) | h-NTPDase3 IC50 (μM) | h-NTPDase8 IC50 (μM) |

|---|---|---|---|---|

| 3i | 2.88 ± 0.13 | 1.49 ± 0.51 | 5.34 ± 0.73 | 0.28 ± 0.07 |

| 3f | 0.27 ± 0.08 | - | - | - |

| 3g | - | - | 3.21 ± 0.09 | - |

| 3h | - | - | 2.54 ± 0.05 | - |

The compound exhibited significant inhibitory effects on h-NTPDases, with varying degrees of potency across different isoforms, indicating a potential therapeutic role in modulating nucleotide signaling pathways.

The mechanism underlying the biological activity of this compound involves its interaction with specific enzyme active sites, leading to inhibition of nucleotide hydrolysis. Molecular docking studies have indicated that the compound binds effectively to the active sites of h-NTPDases, disrupting their normal function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and related compounds. Variations in substituents on the benzamide core significantly influence their inhibitory potency:

- Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity.

- Functional groups : Modifications to the sulfamoyl group can either increase or decrease activity depending on their spatial orientation and electronic properties.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound in disease models:

- Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibited proliferation in various cancer cell lines by targeting nucleotide metabolism pathways.

- Inflammation Models : In animal models, this compound showed promise in reducing inflammation by modulating purinergic signaling through h-NTPDase inhibition.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide?

The synthesis of sulfamoyl-containing benzamides typically involves multi-step reactions. Key considerations include:

- Reagent selection : Use of sulfamoyl chlorides or activated intermediates for efficient coupling, as demonstrated in analogous syntheses of N-alkylated benzamides .

- Temperature control : Maintaining low temperatures (0–5°C) during sulfonamide bond formation to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while aqueous workups improve purification .

- Catalytic agents : Employ coupling agents like EDCI/HOBt for amide bond formation, especially with sterically hindered amines .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy :

- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H] or [M-H] ions) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1150 cm (S=O asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological approaches include:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

- Control experiments : Include structurally related analogs (e.g., trifluoromethyl or nitro-substituted benzamides) to establish specificity .

Q. What strategies are effective for conducting SAR studies on benzamide derivatives with sulfamoyl moieties?

Structure-activity relationship (SAR) analysis requires systematic modifications:

- Core modifications : Vary the benzamide aromatic ring (e.g., chloro, nitro, or trifluoromethyl substituents) to modulate electronic effects .

- Sulfamoyl chain optimization : Adjust alkyl chain length (e.g., propyl vs. ethyl) or introduce branched groups (e.g., isopropoxy) to enhance bioavailability .

- Bioisosteric replacement : Substitute sulfamoyl with sulfonamide or phosphonate groups to compare potency .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How should researchers address discrepancies between computational predictions and experimental results in benzamide-based drug development?

Contradictions may arise due to:

- Solvent effects : Simulations often neglect solvation; validate with molecular dynamics (MD) simulations incorporating explicit solvent models .

- Conformational flexibility : Use X-ray crystallography (e.g., as in fluoro-benzamide analogs ) to resolve actual binding conformations.

- Purity issues : Re-characterize compounds via HPLC and NMR to rule out impurities affecting bioactivity .

- Assay conditions : Re-evaluate buffer pH, ionic strength, and cofactor requirements to match physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.